Lutetium-177
CAS No.: 14265-75-9
Cat. No.: VC1655144
Molecular Formula: Lu
Molecular Weight: 176.94376 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14265-75-9 |
---|---|
Molecular Formula | Lu |
Molecular Weight | 176.94376 g/mol |
IUPAC Name | lutetium-177 |
Standard InChI | InChI=1S/Lu/i1+2 |
Standard InChI Key | OHSVLFRHMCKCQY-NJFSPNSNSA-N |
Isomeric SMILES | [177Lu] |
SMILES | [Lu] |
Canonical SMILES | [Lu] |
Introduction
Physical and Nuclear Properties
Half-life and Decay Mechanism
Lutetium-177 has a half-life of 6.7 days (6.647-6.75 days depending on sources), which represents an optimal balance for clinical use . This half-life is long enough to allow for production, quality control, transportation, and administration processes without significant activity loss, yet short enough to limit long-term radiation exposure to patients .
Lu-177 decays through beta-minus emission to stable Hafnium-177 . This decay process releases both beta particles (electrons) and gamma photons, providing the dual therapeutic and imaging capabilities that characterize this radioisotope .
Emission Characteristics
Lu-177 emits beta particles with various energies, making it effective for therapeutic applications. The following table summarizes the key emission properties of Lutetium-177:
Emission Type | Energy | Abundance |
---|---|---|
Beta | 497 keV | 78.6% |
Beta | 384 keV | 9.7% |
Beta | 176 keV | 12.2% |
Gamma | 208 keV | 11.0% |
Gamma | 113 keV | 6.3% |
Table 1: Primary emission characteristics of Lutetium-177
The beta particles emitted by Lu-177 have a mean path length of approximately 0.7 mm in tissue . This limited penetration range is advantageous as it concentrates the therapeutic radiation dose within the tumor while minimizing exposure to surrounding healthy tissues .
The gamma emissions, particularly at 208 keV and 113 keV, enable imaging with Single Photon Emission Computed Tomography (SPECT), allowing for visualization of the radiopharmaceutical distribution in the patient's body after administration .
Production Methods
Direct Production Route
The direct production method involves neutron irradiation of Lutetium-176 targets through the nuclear reaction 176Lu(n,γ)177Lu . This method is relatively straightforward but has certain limitations.
A significant disadvantage of the direct method is the potential co-production of the metastable isotope Lu-177m, which has a much longer half-life (160.4 days) and complicates radiation protection and waste disposal in clinical settings .
Indirect Production Route
The indirect production route utilizes neutron irradiation of Ytterbium-176 through the reaction sequence 176Yb(n,γ)177Yb → 177Lu . In this method, enriched Yb-176 is irradiated to produce Yb-177, which has a half-life of under 2 hours and decays to Lu-177 .
After irradiation, a chemical separation process is required to isolate the Lu-177 from the ytterbium target material . This separation is challenging because only about 1 in 5000 atoms in the irradiated material is Lu-177, necessitating highly efficient separation techniques .
Comparison of Production Methods
The following table compares the two production routes for Lutetium-177:
Parameter | Direct Route (176Lu) | Indirect Route (176Yb) |
---|---|---|
Starting material | Enriched Lutetium-176 | Enriched Ytterbium-176 |
Target mass needed | ~1 mg | ~1 g |
Production yield | Higher | Lower |
Specific activity | Lower | Higher |
Lu-177m impurity | Present | Absent |
Chemical processing | Minimal | Complex separation required |
Cost | Lower | Higher |
Table 2: Comparison of Lu-177 production methods
The indirect method produces "no-carrier-added" (NCA) Lu-177 with higher specific activity, which is advantageous for certain radiopharmaceutical applications requiring high purity and activity concentration .
Medical Applications
Treatment of Neuroendocrine Tumors
Lutetium-177 has demonstrated significant efficacy in treating neuroendocrine tumors (NETs) through peptide receptor radionuclide therapy (PRRT) . In this approach, Lu-177 is conjugated to somatostatin analogs such as DOTATATE or DOTATOC, which selectively bind to somatostatin receptors overexpressed on NET cells .
The clinical success of Lu-177-based PRRT for NETs has been a major factor driving the expanded use of this radioisotope in nuclear medicine . The therapy targets and destroys cancer cells while largely sparing healthy tissues, providing an effective treatment option for patients with metastatic or inoperable NETs .
Treatment of Prostate Cancer
Perhaps the most significant recent development in Lu-177 applications has been its use in treating metastatic castration-resistant prostate cancer (mCRPC) . Lu-177-PSMA-617 binds to prostate-specific membrane antigen (PSMA), a molecule overexpressed on higher-grade prostate cancer cells .
A recent phase 3 clinical trial (PSMAfore) found that Lu-177-PSMA-617 significantly prolonged radiographic progression-free survival in patients with PSMA-positive mCRPC who had progressive disease after receiving androgen receptor pathway inhibition therapy . This treatment was reported to be well-tolerated, with fewer side effects than traditional chemotherapy .
In another study from Korea evaluating Lu-177 Ludotadipep in mCRPC patients, 66.7% of participants showed a reduction in PSA levels, and 37.5% demonstrated a PSA decline of ≥50% .
Other Clinical Applications
Beyond NETs and prostate cancer, research is exploring the potential of Lu-177 in treating various other solid tumors . The radioisotope's physical properties make it suitable for targeting small, soft tumors throughout the body .
The theranostic capability of Lu-177—allowing both therapy and diagnosis with the same agent—is particularly valuable in personalized medicine approaches . This dual functionality enables physicians to visualize the distribution of the radiopharmaceutical, verify tumor targeting, and monitor treatment response.
Therapeutic Advantages
Lutetium-177 offers several distinct advantages as a therapeutic radioisotope:
First, as a medium-energy beta emitter with a short tissue penetration range (0.7 mm), Lu-177 delivers its therapeutic radiation dose primarily to targeted cells with minimal collateral damage to surrounding healthy tissues . This localized effect is crucial for maximizing therapeutic efficacy while minimizing side effects.
Second, the 6.7-day half-life of Lu-177 is optimal for clinical applications. It is long enough to allow for centralized production, quality control, and distribution to medical facilities, yet short enough to limit prolonged radiation exposure to patients and healthcare workers .
Third, Lu-177 is compatible with various targeting agents, from small peptides to large biomolecules, enabling diverse radiopharmaceutical formulations for different cancer types . This versatility expands its potential applications across various oncological conditions.
Fourth, the gamma emissions from Lu-177 facilitate SPECT imaging and dosimetry evaluations, allowing for personalized treatment planning and response monitoring .
Finally, Lu-177-based therapies generally present fewer side effects than conventional chemotherapy, improving patients' quality of life during treatment .
Clinical Research Findings
Recent Studies and Outcomes
Recent clinical research has provided substantial evidence for the efficacy of Lu-177-based therapies. The following table summarizes findings from key studies:
Practical Considerations
Chemical Form and Specifications
For clinical applications, Lutetium-177 is typically supplied as lutetium chloride (LuCl₃) in hydrochloric acid solution . The following table outlines typical specifications of medical-grade Lu-177 chloride:
Parameter | Specification |
---|---|
Appearance | Clear, colorless solution |
Specific activity | >1100 GBq/mg at end of production |
Concentration | 40-50 GBq/mL |
Chemical form | LuCl₃ in 0.05M HCl |
Radionuclidic purity | >99% Lu-177 (<0.07% Lu-177m at expiry) |
Radiochemical purity | >99% as Lutetium chloride |
pH | 1-2 |
Bacterial Endotoxins | <175 IU/V |
Table 4: Typical specifications of medical-grade Lutetium-177 chloride
Future Perspectives
The successful clinical implementation of Lu-177-based therapies has spurred further research into expanding its applications. Future developments may include:
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Combination therapies integrating Lu-177 radiopharmaceuticals with immunotherapy or other targeted agents to enhance treatment efficacy .
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Development of novel targeting molecules to extend Lu-177 therapy to additional cancer types beyond NETs and prostate cancer .
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Refinement of production methods to increase availability and reduce costs, addressing potential supply concerns as clinical demand grows .
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Personalized dosimetry approaches to optimize radiation dose delivery for individual patients, maximizing therapeutic benefit while minimizing toxicity .
The promising results observed in recent clinical trials suggest that Lu-177 will continue to play an increasingly important role in the treatment of various cancers, particularly within the emerging paradigm of precision medicine and theranostics .
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